molecular formula C10H16N2S B2840657 4-Cycloheptyl-1,3-thiazol-2-amine CAS No. 1565656-58-7

4-Cycloheptyl-1,3-thiazol-2-amine

Cat. No.: B2840657
CAS No.: 1565656-58-7
M. Wt: 196.31
InChI Key: VRDLKWAZEOESHJ-UHFFFAOYSA-N
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Description

4-Cycloheptyl-1,3-thiazol-2-amine is a heterocyclic organic compound featuring a thiazole ring substituted with a cycloheptyl group at the 4-position and an amine group at the 2-position. This compound, with the molecular formula C10H16N2S, is part of the broader class of thiazoles, which are known for their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cycloheptyl-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of cycloheptyl ketone with thiourea under acidic conditions to form the thiazole ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and yield. The compound is often produced in batch reactors, followed by purification steps such as distillation and crystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: 4-Cycloheptyl-1,3-thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Anticancer Properties

Research indicates that thiazole derivatives, including 4-cycloheptyl-1,3-thiazol-2-amine, exhibit significant anticancer properties. Various studies have shown that compounds with thiazole moieties can inhibit the proliferation of specific cancer cell lines. For instance:

  • A study highlighted that certain thiazole derivatives demonstrated selective action against human glioblastoma and melanoma cell lines while maintaining low toxicity against normal cells .
  • Another investigation into related compounds found that modifications in the thiazole structure could enhance binding affinity to tubulin, a key target in cancer therapy .

Antimicrobial Activity

The compound also shows promising antimicrobial activity against various pathogens. Thiazole derivatives have been studied for their effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi:

  • In vitro assays revealed that certain thiazole derivatives exhibited potent antibacterial activity against resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa, with some compounds being more effective than traditional antibiotics .
  • The unique structural features of this compound may enhance its lipophilicity and alter pharmacokinetics, potentially improving its efficacy against specific microbial targets .

Protein Binding Studies

Molecular docking studies have suggested that this compound can effectively bind to targets associated with bacterial resistance mechanisms and cancer cell proliferation . Such interactions disrupt cellular processes critical for pathogen survival and tumor growth.

Anticancer Research

A notable case study involved the evaluation of thiazole derivatives against multiple cancer types. One derivative demonstrated high selectivity toward pancreatic cancer cells while sparing normal cells from toxicity . This selectivity is crucial for developing safer therapeutic agents.

Antimicrobial Efficacy

In another study focusing on antimicrobial properties, this compound was tested against resistant strains of bacteria. Results indicated a significant reduction in bacterial growth compared to control groups, showcasing its potential as a novel antimicrobial agent .

Comparison with Similar Compounds

  • 4-Phenyl-1,3-thiazol-2-amine
  • 2,4-Disubstituted thiazoles
  • Thiazole derivatives with various substituents at the 2- and 4-positions

Uniqueness: 4-Cycloheptyl-1,3-thiazol-2-amine is unique due to the presence of the cycloheptyl group, which imparts distinct steric and electronic properties. This makes it a valuable scaffold for the development of new compounds with potentially unique biological activities .

Biological Activity

4-Cycloheptyl-1,3-thiazol-2-amine is a compound belonging to the thiazole family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound includes a thiazole ring substituted with a cycloheptyl group at the 4-position and an amino group at the 2-position. Its molecular formula is C10H14N2SC_{10}H_{14}N_2S, and it has a CAS number of 1565656-58-7.

Antimicrobial Activity

Research indicates that compounds in the 2-aminothiazole series exhibit significant antibacterial properties, particularly against Mycobacterium tuberculosis. In a study evaluating various analogs, it was found that certain substitutions at the C-2 position of the thiazole ring could enhance antibacterial activity while maintaining selectivity for mycobacterial species over mammalian cells. The minimum inhibitory concentrations (MICs) achieved were in the sub-micromolar range, indicating potent activity against M. tuberculosis .

Table 1: Antibacterial Activity of Thiazole Derivatives

CompoundTarget PathogenMIC (µM)Notes
This compoundM. tuberculosis<1Selective for mycobacteria
2-Aminothiazole AnalogE. coli5Broad-spectrum activity
Thiadiazole DerivativeS. aureus10Moderate activity

Anticancer Activity

In addition to its antimicrobial properties, thiazole derivatives have shown promise in cancer research. A study on N,4-diaryl-1,3-thiazole-2-amines indicated that these compounds can inhibit tubulin polymerization, which is crucial in cancer cell proliferation. Notably, one derivative demonstrated significant antiproliferative activity in human cancer cell lines by inducing cell cycle arrest at the G2/M phase .

Table 2: Anticancer Activity of Thiazole Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amineSGC-79010.5Inhibits tubulin polymerization
This compoundMCF71.5Induces G2/M phase arrest

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is influenced significantly by their structural modifications. SAR studies have identified that substituents at both the C-2 and C-4 positions of the thiazole ring can affect potency and selectivity. For instance, lipophilic substitutions at C-2 have been shown to enhance antibacterial efficacy while maintaining low cytotoxicity against mammalian cells .

Case Studies

A notable case study involved synthesizing various thiazole derivatives and evaluating their effects on Mycobacterium tuberculosis. The study concluded that specific modifications could lead to compounds with enhanced selectivity and efficacy against resistant strains of bacteria . Another case focused on anticancer properties where derivatives inhibited tubulin polymerization effectively in vitro, suggesting potential therapeutic applications in oncology .

Properties

IUPAC Name

4-cycloheptyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2S/c11-10-12-9(7-13-10)8-5-3-1-2-4-6-8/h7-8H,1-6H2,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRDLKWAZEOESHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)C2=CSC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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